molecular formula C13H17Cl2N3S B1524062 4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride CAS No. 1311315-01-1

4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride

Cat. No. B1524062
M. Wt: 318.3 g/mol
InChI Key: LVSRRXAFJGIWNC-UHFFFAOYSA-N
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Description

“4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride” is a chemical compound used in the production of Telcagepant (MK-0974), a calcitonin gene-related peptide receptor antagonist used for the treatment of migraines .


Molecular Structure Analysis

The InChI code for “2-(4-piperidinyl)pyridine dihydrochloride”, a similar compound, is 1S/C10H14N2.2ClH/c1-2-6-12-10(3-1)9-4-7-11-8-5-9;;/h1-3,6,9,11H,4-5,7-8H2;2*1H . This code provides a standardized way to represent the compound’s molecular structure.

Scientific Research Applications

Generation of Cyclic S,N-Ketene Acetals

Dihydro-5H-thiazolo[3,2-a]pyridin-3-ones, closely related to the compound of interest, are generated through proton loss from isothiomunchnones. This process also leads to the creation of tetrahydro-2H-pyrido[2,1-b]-[1,3]thiazin-4-one ring systems. These cyclic S,N-ketene acetals react smoothly with various electrophiles under the influence of Lewis acids, highlighting their potential for diverse chemical transformations and applications in scientific research (Padwa & Zhang, 1994).

Synthesis of Crizotinib Intermediate

A robust three-step synthesis process for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a crucial intermediate in the synthesis of Crizotinib, showcases the compound's role in pharmaceutical manufacturing. The process involves nucleophilic aromatic substitution, hydrogenation of the pyridine moiety, and subsequent iodination of the pyrazole, highlighting the compound's significance in drug synthesis and its potential in scientific research (Fussell et al., 2012).

Discovery of Potent Aldose Reductase Inhibitors

The compound has been used as a key intermediate in the synthesis of various thiazolo[3,2-a]pyridine derivatives. These derivatives have shown promise as inhibitors against Aldose Reductase, an enzyme involved in diabetic complications. Molecular docking simulations have confirmed the potential of these compounds as suitable inhibitors, indicating the compound's role in medicinal chemistry and therapeutic applications (Areal et al., 2012).

Synthesis and Antimicrobial Activity

The synthesis of thiazolopyridines and thiazolopyridopyrimidines from ternary condensation processes, involving the compound of interest, has been reported. These synthesized compounds exhibit notable antimicrobial activities, demonstrating the compound's potential in the development of new antimicrobial agents and its importance in addressing microbial resistance issues (El-Maghraby et al., 2002).

Design and Synthesis of Mycobacterium tuberculosis GyrB Inhibitors

A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were designed and synthesized, with one compound showing promising activity against Mycobacterium tuberculosis DNA gyrase, among other tests. This research highlights the compound's potential as a lead in the development of new therapeutic agents against tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

2-piperidin-4-yl-4-pyridin-4-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3S.2ClH/c1-5-14-6-2-10(1)12-9-17-13(16-12)11-3-7-15-8-4-11;;/h1-2,5-6,9,11,15H,3-4,7-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSRRXAFJGIWNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=CS2)C3=CC=NC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride

CAS RN

1311315-01-1
Record name 4-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride
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4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride
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4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride
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4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride
Reactant of Route 5
4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride
Reactant of Route 6
4-[2-(Piperidin-4-yl)-1,3-thiazol-4-yl]pyridine dihydrochloride

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